molecular formula C₁₆H₂₀ClN₃Ni B1147424 Nickamine CAS No. 1033772-47-2

Nickamine

Cat. No. B1147424
M. Wt: 348.5
InChI Key:
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Description

Nickamine is a nickel pincer complex that has shown significant activity as a catalyst for a wide range of reactions, including the cross-coupling of non-activated alkyl halides and direct C-H alkylation of alkynes and aromatic heterocycles. This compound has been recognized for its contributions to the field of chemistry, earning accolades such as the 2011 Werner Prize from the Swiss Chemical Society (Hu, 2012).

Synthesis Analysis

Nickamine's synthesis involves the development of tridentate, meridionally coordinating pincer ligands that confer high stability while maintaining electronic tenability to the resulting metal complexes. These ligands, containing "hard" nitrogen donors, have led to the prototypical nickel complex known as Nickamine, which has proven efficient in various organic reactions due to its ability to mediate single-electron redox chemistry. This feature makes Nickamine particularly suited for catalyzing cross-coupling of nonactivated alkyl halides through radical pathways, challenging for traditional palladium-based catalysts (Shi, Zhang, & Hu, 2019).

Molecular Structure Analysis

The molecular structure of Nickamine, derived from its synthesis process, facilitates its high activity in cross-coupling reactions. Its structure allows for high chemoselectivity and functional group tolerance, even when reactive Grignard reagents are used as nucleophiles. The defined nature of Nickamine has also enabled detailed mechanistic studies of its catalytic activities, shedding light on its bimetallic oxidative addition pathway where two Ni centers each provide one electron for the activation of an alkyl halide substrate (Shi, Zhang, & Hu, 2019).

Chemical Reactions and Properties

Nickamine has demonstrated its efficiency in a broad scope of catalysis, including sp3-sp3, sp3-sp2, and sp3-sp cross-coupling. Its ability to facilitate these reactions, often challenging for palladium-based catalysts due to difficult oxidative addition and β-H elimination, highlights its unique chemical properties. The catalyst's defined nature facilitated the mechanistic understanding of these reactions, revealing a novel bimetallic oxidative addition pathway critical for its activity (Shi, Zhang, & Hu, 2019).

Physical Properties Analysis

Nickamine's physical properties, including stability and electronic tenability, are central to its catalytic activity. These properties are influenced by its molecular structure, which is tailored through the development of pincer ligands containing "hard" nitrogen donors. This structural consideration ensures that Nickamine maintains high stability while facilitating a wide range of chemical reactions (Shi, Zhang, & Hu, 2019).

Chemical Properties Analysis

The chemical properties of Nickamine, including its reactivity and selectivity, are attributed to its unique molecular structure and the nature of its pincer ligands. Its capacity to engage in single-electron redox chemistry allows for efficient cross-coupling of alkyl halides, demonstrating a broad scope of reactivity and high functional group tolerance. These properties make Nickamine a versatile catalyst in organic chemistry, capable of facilitating reactions that are challenging for other catalysts (Shi, Zhang, & Hu, 2019).

Scientific Research Applications

  • Catalysis in Cross-Coupling Reactions

    Nickamine has been identified as an effective catalyst for cross-coupling reactions. It is particularly efficient in the cross-coupling of non-activated alkyl halides and direct C-H alkylation of alkynes and aromatic heterocycles (Hu, 2012).

  • Advancements in Homogeneous Catalysis

    The development of Nickamine and analogous nickel pincer catalysts represents significant progress in the field of homogeneous catalysis. These catalysts are suited for radical pathways in cross-coupling reactions, offering high chemoselectivity and functional group tolerance (Shi, Zhang, & Hu, 2019).

  • Mechanistic Insights in Alkyl–Aryl Kumada Coupling

    Research on the mechanism of alkyl–aryl Kumada coupling catalyzed by Nickamine revealed a bimetallic oxidative addition mechanism, contributing valuable insights to the understanding of such reactions (Breitenfeld, Wodrich, & Hu, 2014).

  • Hydrosilylation of Alkenes

    Nickamine has been utilized as a catalyst for the hydrosilylation of alkenes. Its application in this domain is notable for the selectivity and deviation from traditional Chalk-Harrod and sigma-bond metathesis cycles (Ploeger, Buslov, & Hu, 2020).

  • Delivery of Oligonucleotides

    Nickamine derivatives, such as NickFects, have been explored for their potential in cellular delivery of oligonucleotides. These derivatives show promise for gene therapy applications due to their efficiency and non-toxic nature (Oskolkov et al., 2011).

properties

IUPAC Name

1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine;nickel(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3.2ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;;/h5-12,17H,1-4H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDYGGYBYTZGI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C.[Cl-].[Cl-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801047625
Record name Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801047625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride

CAS RN

1033772-47-2
Record name Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801047625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
81
Citations
R Shi, Z Zhang, X Hu - Accounts of Chemical Research, 2019 - ACS Publications
… During the study of the catalytic cycle of Nickamine in cross-coupling reactions, we … of Nickamine in Ni–H mediated reactions, such as hydrosilylation. To our delight, Nickamine is a …
Number of citations: 60 pubs.acs.org
X Hu - Chimia, 2012 - chimia.ch
A nickel pincer complex, Nickamine, is shown to be an active catalyst for a large number of reactions including cross coupling of non-activated alkyl halides and direct C–H alkylation of …
Number of citations: 8 chimia.ch
ML Ploeger, I Buslov, X Hu - Chimia, 2020 - chimia.ch
Hydrosilylation is an important chemical process for the synthesis of organosilanes and for the production of silicone polymers. The wide variety of catalysts developed for this reaction …
Number of citations: 5 www.chimia.ch
J Breitenfeld, X Hu - Chimia, 2014 - chimia.ch
Within the last decades the transition metal-catalyzed cross-coupling of non-activated alkyl halides has significantly progressed. Within the context of alkyl-alkyl cross-coupling, first row …
Number of citations: 4 chimia.ch
J Breitenfeld - 2013 - infoscience.epfl.ch
… Finally, a catalytic cycle for Nickamine-catalyzed cross-… Nickamine system. It elucidates many mechanistic features of the alkyl-alkyl Kumada coupling reactions catalyzed by Nickamine, …
Number of citations: 0 infoscience.epfl.ch
PM Pérez García, P Ren, R Scopelliti, X Hu - Acs Catalysis, 2015 - ACS Publications
… To our delight, complex 6 is, indeed, a better catalyst than Nickamine for the reaction in Table 1. At room temperature, a coupling yield of 74% was obtained when 6 was used as the …
Number of citations: 82 pubs.acs.org
T Di Franco, A Epenoy, X Hu - Organic letters, 2015 - ACS Publications
… to our previously developed catalyst, Nickamine ([(MeN 2 N)Ni… Kumada coupling catalyzed by Nickamine, which involves a … The optimized conditions using Nickamine as the catalyst …
Number of citations: 25 pubs.acs.org
TC Di Franco - 2016 - infoscience.epfl.ch
… Chapter 2 describes the alkyl¿ alkyl and alkyl¿ aryl Suzuki¿ Miyaura reactions of unactivated alkyl halides catalyzed by a well-defined pincer complex, Nickamine (1). The coupling of 9-…
Number of citations: 0 infoscience.epfl.ch
J Breitenfeld, MD Wodrich, X Hu - Organometallics, 2014 - ACS Publications
… The Nickamine catalyst is versatile. In addition to alkyl–alkyl Kumada coupling, it also … (24) To deduce a general trend in the catalysis by Nickamine and to enhance the understanding of …
Number of citations: 76 pubs.acs.org
PM Perez Garcia, T Di Franco, A Epenoy… - ACS …, 2016 - ACS Publications
… In an alternative approach, we have developed a well-defined nickel pincer complex, Nickamine (1, Figure 1), which is an unusually general catalyst for a large number of cross-…
Number of citations: 41 pubs.acs.org

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